3-Acetylaminopyrazole

Description

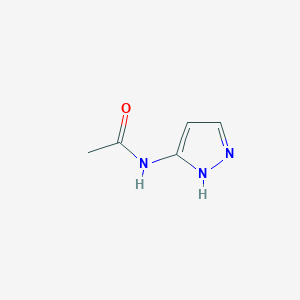

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSKIQUMIWCMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380550 | |

| Record name | 3-Acetylaminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3553-12-6 | |

| Record name | 3-Acetylaminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Acetylaminopyrazole and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for pyrazole (B372694) synthesis have been refined over decades and remain cornerstones of heterocyclic chemistry. These approaches are characterized by their reliability and broad substrate scope.

Cyclocondensation reactions are the most prevalent and direct methods for constructing the pyrazole core. mdpi.com These reactions typically involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. beilstein-journals.org

The primary route to substituted pyrazoles involves the cyclocondensation of hydrazine or its derivatives with 1,3-dicarbonyl compounds, a method first established by Knorr. mdpi.com Variations of this approach utilize α,β-unsaturated carbonyl compounds or β-enaminones as the 1,3-dielectrophilic partner. mdpi.com For instance, the reaction of an α,β-ethylenic ketone with a hydrazine derivative initially forms a pyrazoline, which is then oxidized to the corresponding pyrazole. nih.gov

Another key strategy involves the reaction of β-ketonitriles with hydrazines. This process begins with a nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular addition of the second nitrogen atom to the nitrile group, leading to the formation of a 3-aminopyrazole (B16455). chim.it Subsequent acetylation would then yield the desired 3-acetylaminopyrazole.

The cyclocondensation of cross-conjugated enynones with arylhydrazines provides a regioselective pathway to pyrazole derivatives. nih.gov The reaction's outcome is influenced by the electronic properties of the substituents on the enynone. nih.gov This method is advantageous due to its operational simplicity, often proceeding without the need for catalysts or inert atmospheres, and resulting in high yields. nih.gov

| Reactants | Reaction Type | Product | Key Features |

| 1,3-Dicarbonyl Compounds + Hydrazine Derivatives | Cyclocondensation | Polysubstituted Pyrazoles | Straightforward, rapid, potential for regioisomeric mixtures. mdpi.combeilstein-journals.org |

| α,β-Unsaturated Ketones + Hydrazine Derivatives | Cyclocondensation/Oxidation | Pyrazoles | Forms pyrazoline intermediate. nih.gov |

| β-Ketonitriles + Hydrazine Derivatives | Cyclocondensation | 3-Aminopyrazoles | Precursor to this compound. chim.it |

| Cross-conjugated Enynones + Arylhydrazines | Cyclocondensation | Regioselective Pyrazoles | High yields, simple purification, no catalyst needed. nih.gov |

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. nih.govwikipedia.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. nih.gov

A common MCR approach for pyrazole synthesis involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides and subsequently reacted with hydrazines to form pyrazoles. nih.gov

Three-component reactions involving aryldiazonium salts, a sulfur dioxide source, and alkyl bromides, often catalyzed by copper, can also yield functionalized pyrazoles. organic-chemistry.org Another versatile method is the copper-catalyzed three-component reaction of a hydrazine with an enaminone and an aryl halide, which proceeds via initial cyclization followed by a Ullmann coupling. beilstein-journals.orgnih.gov

| Components | Catalyst/Conditions | Product Type | Advantages |

| Enolate + Carboxylic Acid Chloride + Hydrazine | Base (e.g., LiHMDS) | 3,4,5-Substituted Pyrazoles | Good to excellent yields, diverse functional group tolerance. nih.gov |

| Hydrazine + Enaminone + Aryl Halide | Copper Catalyst | 1,3-Substituted Pyrazoles | Tolerates sterically demanding and electronically versatile aryl moieties. beilstein-journals.orgnih.gov |

| Aryldiazonium Salt + SO2 Source + Alkyl Bromide | Copper Catalyst | Functionalized Pyrazoles | Good functional group tolerance. organic-chemistry.org |

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a highly effective method for constructing the five-membered pyrazole ring. mdpi.combeilstein-journals.org This reaction involves the combination of a 1,3-dipole with a dipolarophile.

A prominent example is the reaction of diazo compounds with alkynes. mdpi.com For instance, the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, catalyzed by Oxone and cetyltrimethyl ammonium (B1175870) bromide (CTAB), offers short reaction times and good regioselectivity. mdpi.com Similarly, visible-light photoredox catalysis using complexes like Ru(bpy)₃(PF₆)₂ can facilitate the synthesis of a wide range of pyrazoles with excellent yields. mdpi.com

Sydnones, which are stable cyclic mesoionic compounds, can also serve as 1,3-dipoles in reactions with alkynes. acs.org While early methods required harsh conditions, recent advancements have led to base-mediated [3+2] cycloadditions of sydnones with 2-alkynyl-1,3-dithianes that proceed under mild conditions with excellent regioselectivity. acs.org

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Key Features |

| α-Diazoesters/Amides | Electron-deficient Terminal Olefins | Oxone/CTAB | 3,5-Substituted Pyrazoles | Short reaction times, good regioselectivity. mdpi.com |

| Diazo Compounds | Alkynes | Ru(II)-photoredox catalyst | 1,4-Disubstituted Pyrazoles | Excellent yields, visible-light mediated. mdpi.com |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Polysubstituted Pyrazoles | Mild conditions, excellent regioselectivity. acs.org |

| Nitrile Imines | Vinylsulfonium Salts | Mild conditions | Pyrazole Derivatives | Broad substrate scope, high regioselectivity. organic-chemistry.org |

Green Chemistry and Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrazoles, with a focus on reducing energy consumption, minimizing waste, and using less hazardous solvents. nih.govrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. ijpsjournal.commdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining moderate temperatures. rsc.orgscialert.net

This technique has been successfully applied to various pyrazole syntheses, including cyclocondensation and cycloaddition reactions. mdpi.commdpi.com For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds can be carried out under microwave irradiation in solvent-free conditions to produce 3,5-disubstituted-1H-pyrazoles. mdpi.com Microwave heating has also been shown to be more efficient than conventional heating for the synthesis of pyrazole derivatives from chalcones and hydrazine derivatives, leading to higher yields in shorter times. mdpi.com The synthesis of bis-isoxazole ethers via 1,3-dipolar cycloaddition has also been efficiently achieved using microwave assistance. nih.gov

| Reactants | Conditions | Reaction Time | Yield |

| Chalcone + Hydrazine Derivative | Microwave Irradiation, Acetic Acid in Ethanol | 3-5 h (Conventional) vs. Shorter (Microwave) | Improved with Microwave |

| Tosylhydrazone + α,β-Unsaturated Carbonyl | Microwave Irradiation, Solvent-free | Significantly Reduced | High |

| 1,3-Diketone + Cyclic Aniline | Microwave Irradiation, p-TSA | 10 minutes | 53% |

| Benzaldehyde + Benzil + Acetic Acid + Ammonia | Microwave Irradiation | Shorter than conventional | 90% |

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce chemical reactions. nih.govnih.gov This method serves as a valuable alternative to conventional heating, particularly for processes that require milder conditions. rsc.org

The synthesis of pyrazoline derivatives from chalcones has been successfully achieved using ultrasound, highlighting a sustainable and environmentally friendly approach. nih.gov This technique significantly reduces energy consumption, reaction times, and the use of solvents. nih.gov For instance, 1,5-disubstituted pyrazoles have been synthesized from α,β-unsaturated cyanoesters and phenyl hydrazine under ultrasound irradiation at 60 °C, resulting in high yields within 75-90 minutes. asianpubs.org The synthesis of pyrazolone (B3327878) derivatives has also been effectively carried out using ultrasound, leading to high yields of pure products without the need for recrystallization. researchgate.net

| Reactants | Conditions | Reaction Time | Yield |

| α,β-Unsaturated Cyanoester + Phenyl Hydrazine | Ultrasound Irradiation (60 °C), Cu(I) catalyst | 75-90 minutes | High |

| Chalcone + Hydrazine | Ultrasound Irradiation | 25 minutes | 48% (for a specific derivative) |

| Diazo Compounds + β-Ketoester + Hydrazine Hydrate/Phenylhydrazine | Ultrasound Irradiation | 30 minutes | High |

Mechanochemical Techniques (Ball Milling)

Mechanochemistry, particularly high-speed ball milling, has emerged as a powerful green chemistry tool for organic synthesis, often eliminating the need for bulk solvents and reducing reaction times. rsc.orgthieme-connect.com This technique utilizes mechanical force to induce chemical reactions in the solid state.

Research has demonstrated the efficacy of ball milling for the synthesis of various pyrazole cores. For instance, a solvent-free, one-pot protocol for synthesizing 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball milling. thieme-connect.comresearchgate.net This method involves the initial formation of a pyrazoline intermediate, followed by in-situ oxidation with sodium persulfate to yield the aromatic pyrazole. researchgate.net The key advantages of this approach include high efficiency, the absence of a separate step for isolating the intermediate, and a simple work-up procedure. researchgate.net

Another study focused on the cyclocondensation reaction between enaminones and hydrazines, catalyzed by p-toluenesulfonic acid (p-TSA), in a planetary ball mill. rsc.orgacs.org The optimization of mechanical parameters such as rotation frequency, milling time, and the number of milling balls was found to be crucial for reaction efficiency. acs.org This solid-state method provides the desired 1H-pyrazoles rapidly and in high yields, showcasing a viable and reproducible alternative to conventional solution-based synthesis. rsc.org

| Reactants | Catalyst/Oxidant | Conditions | Product | Yield | Reference |

| Chalcone, Phenylhydrazine | NaHSO₄·H₂O | Ball Mill (1290 rpm) | 1,3,5-Triaryl-2-pyrazoline | Up to 93% | mdpi.com |

| Enaminone, Hydrazine | p-Toluenesulfonic acid (10 mol%) | Ball Mill (450 rpm, 3 min) | 1H-Pyrazole | High | rsc.orgacs.org |

| Chalcone, Hydrazine | Sodium Persulfate (Oxidant) | Ball Mill (30 min + 30 min) | 3,5-Diphenyl-1H-pyrazole | High | thieme-connect.comresearchgate.net |

Solvent-Free Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and often simplifying product purification. Several effective solvent-free methods have been established for the synthesis of pyrazole derivatives, including the direct precursor to this compound, 3-aminopyrazole.

An efficient and facile synthesis of 3-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines using a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, often accelerated by microwave irradiation. researchgate.netsciforce.org This method is characterized by rapid reaction times (as short as 5 minutes) and excellent yields, avoiding the need for bulk solvents and lengthy refluxing. sciforce.org

Heterogeneous catalysis has also been successfully applied to solvent-free pyrazole synthesis. Layered zirconium sulfophenyl phosphonate (B1237965), a solid acid catalyst, effectively promotes the condensation of 1,3-diones with various hydrazines under neat conditions at moderate temperatures (40-60 °C). researchgate.netlookchem.com This catalyst is particularly advantageous for less reactive hydrazines, such as 2,4-dinitrophenylhydrazine, where reactions without a catalyst fail to proceed to the cyclized product. lookchem.com The catalyst's reusability and the solvent-free approach enhance the method's environmental and economic viability.

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| β-Ketonitrile, Hydrazine | p-Toluenesulfonic acid | Microwave, Solvent-free | 3-Aminopyrazole | ~100% | sciforce.org |

| 1,3-Dione, Hydrazine | Zirconium Sulfophenyl Phosphonate | 40-60 °C, Solvent-free | Pyrazole Derivative | Good | researchgate.netlookchem.com |

Nano-Catalyzed Approaches

The use of nanocatalysts in organic synthesis has gained prominence due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nano-catalyzed methods have been developed for synthesizing pyrazole derivatives, including aminopyrazoles.

Magnetic nanoparticles are particularly attractive as catalyst supports because they allow for easy separation and recycling of the catalyst using an external magnet. A guanidine-functionalized magnetic nanocatalyst (Fe3O4@SiO2-NH2@TCT-Guanidine) has been shown to be highly effective for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles in water. jsynthchem.comjsynthchem.com This catalyst can be reused for multiple cycles without a significant loss in activity. jsynthchem.com Similarly, other magnetic nanocatalysts, such as a zirconium magnetic nanocomposite and a nickel-containing phenylalanine complex on a Fe3O4 core, have been successfully employed for the synthesis of various pyrazole-fused heterocycles and substituted pyrazoles. nih.govnih.gov

Other nanomaterials have also been explored. Graphene oxide nanoparticles have been utilized as a Lewis base catalyst for the reaction of 1,3-dicarbonyl compounds with hydrazine, providing pyrazole derivatives in high yields with short reaction times. ajgreenchem.com Furthermore, nano-ZnO has been reported as an efficient catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov

| Nanocatalyst | Reaction Type | Substrates | Product | Reference |

| Zirconium magnetic nanocomposite | Four-component reaction | Aldehyde, Malononitrile (B47326), Phenylhydrazine, Ethyl acetoacetate | 1,4-Dihydropyrano[2,3-c]pyrazole | nih.gov |

| Fe3O4@SiO2-NH2@TCT-Guanidine | Three-component reaction | Aldehyde, Malononitrile, Phenyl hydrazine | 5-Aminopyrazole-4-carbonitrile | jsynthchem.comjsynthchem.com |

| Fe3O4@CPTMO-phenylalanine-Ni | Three-component condensation | Arylglyoxal, Diketone, 1H-Pyrazole-5-amine | Substituted pyrazole | nih.gov |

| Graphene oxide nanoparticles | Condensation | 1,3-Dicarbonyl compound, Hydrazine | Pyrazole derivative | ajgreenchem.com |

| Nano-ZnO | Condensation | Ethyl acetoacetate, Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

Catalytic Strategies in this compound Synthesis

Catalysis is central to modern organic synthesis, and the construction of the pyrazole ring is no exception. A wide array of catalytic systems, including those based on transition metals and photocatalysts, have been developed to facilitate the synthesis of pyrazoles with high efficiency and control over regioselectivity.

Transition-Metal Catalysis (e.g., Copper, Palladium, Rhodium, Manganese, Zirconium)

Transition metals are versatile catalysts that can activate a variety of functional groups and enable bond formations that are otherwise difficult to achieve.

Copper Catalysis: Copper is an inexpensive and abundant metal that catalyzes a range of reactions for pyrazole synthesis. Methods include a three-component reaction of 2,3-allenoates or 2-alkynoates, amines, and nitriles, and cascade reactions of oxime acetates with amines and aldehydes. researchgate.netmdpi.com Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a direct route to pyrazole derivatives. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are renowned for their efficacy in cross-coupling reactions. They have been used for the synthesis of N-arylpyrazoles through C-N coupling of pyrazole derivatives with aryl triflates. researchgate.net Palladium-catalyzed sp3 C-H bond arylation directed by a pyrazole group has been developed for the synthesis of β-phenethylamines, demonstrating the pyrazole ring's utility as a directing group. acs.org Furthermore, palladium-catalyzed four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides provide a multicomponent route to substituted pyrazoles.

Rhodium Catalysis: Rhodium catalysts have proven effective in C-H activation and cyclization reactions. A notable example is the rhodium(III)-catalyzed direct C-H activation of 2-aryl-3H-indoles for the synthesis of 4-heteroaryl pyrazoles. organic-chemistry.org Another rhodium-catalyzed cascade reaction involves the addition-cyclization of hydrazines with alkynes, proceeding through an unexpected C-N bond cleavage to form highly substituted pyrazoles. rsc.org

Manganese Catalysis: As a more sustainable alternative to precious metals, manganese has been explored for pyrazole synthesis. Well-defined manganese(I)-pincer complexes catalyze the acceptorless dehydrogenative coupling (ADC) of 1,3-diols with hydrazines to produce symmetrically substituted pyrazoles, liberating only water and hydrogen as byproducts. researchgate.net

Zirconium Catalysis: Zirconium-based catalysts, often used in heterogeneous systems, are effective for pyrazole synthesis. Layered zirconium sulfophenyl phosphonate catalyzes the condensation of 1,3-diones and hydrazines under solvent-free conditions. researchgate.netlookchem.com Zirconium magnetic nanocomposites and other complexes have also been used to synthesize various pyrazole derivatives. nih.govrsc.org

| Metal | Catalyst Example | Reaction Type | Reference |

| Copper | Cu(OTf)₂ | Cross-dehydrogenative coupling | thieme-connect.com |

| Palladium | Pd(OAc)₂ | sp³ C-H arylation | acs.org |

| Rhodium | [RhCp*Cl₂]₂ | C-H activation/Annulation | organic-chemistry.org |

| Manganese | Mn(I)-pincer complex | Acceptorless dehydrogenative coupling | researchgate.net |

| Zirconium | Layered Zr Sulfophenyl Phosphonate | Heterogeneous catalysis/Condensation | researchgate.netlookchem.com |

Photocatalyzed Reactions

Visible-light photocatalysis has been embraced as a green and powerful tool for organic synthesis, enabling reactions under mild conditions using light as a clean energy source. rsc.org Several photocatalytic strategies for pyrazole synthesis have been reported.

A prominent method involves the visible-light photoredox catalysis (VLPC) promoted reaction of hydrazine with Michael acceptors. acs.orgorganic-chemistry.org This process uses air as the terminal oxidant and is believed to proceed through the oxidation of hydrazine to diazene, which then undergoes a cyclization reaction. acs.org This approach avoids the conventional condensation pathway with carbonyls and provides access to a wide range of polysubstituted pyrazoles in good to excellent yields. organic-chemistry.org

Another innovative strategy uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes in a domino reaction sequence. acs.org The process starts with a photoclick cycloaddition followed by a photoredox-catalyzed oxidative deformylation, where the aldehyde functions as a photoremovable directing group. This method, which can be catalyzed by an inexpensive organic dye like eosin (B541160) Y, provides regioselective access to tri- and tetrasubstituted pyrazoles. acs.org

Flow Chemistry in Pyrazole Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch methods for the preparation of pyrazole derivatives. mdpi.comresearchgate.net This approach allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better scalability. rsc.orgscilit.com Furthermore, the use of closed-loop systems enhances safety, particularly when dealing with hazardous reagents or intermediates like diazomethane, which can be generated and consumed in situ, minimizing operator exposure. nih.govresearchgate.net

While specific reports on the dedicated flow synthesis of this compound are not prevalent, the extensive research on the flow synthesis of other substituted pyrazoles demonstrates the applicability of this technology. mdpi.com For instance, a two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed utilizing vinylidene keto esters as key intermediates. researchgate.net In this process, a heterogeneous Ni²⁺-montmorillonite catalyst was employed for the orthoester condensation of 1,3-dicarbonyls under flow conditions, followed by reaction with a hydrazine to yield the pyrazole core with high regioselectivity. researchgate.net

Another example is the development of a unified continuous flow assembly line for the synthesis of highly substituted pyrazoles and pyrazolines. nih.gov This system uses sequential reactor coils to perform diazotization and [3+2] cycloaddition reactions in a telescoped manner, enabling the rapid generation of a diverse library of pyrazole-based compounds. nih.gov Such a modular approach could be readily adapted for the synthesis of this compound, potentially starting from a suitable β-ketonitrile and hydrazine precursor, followed by in-line acetylation. The benefits of such a system would include reduced reaction times and the ability to perform multi-step sequences without isolating intermediates. acs.org

The table below summarizes representative examples of pyrazole synthesis using flow chemistry, highlighting the conditions and outcomes that could be extrapolated to the synthesis of this compound.

| Product | Starting Materials | Reaction Type | Flow Conditions | Residence Time | Yield | Reference |

| Pyrazoles | 1,3-Dicarbonyls, Hydrazines | Condensation | Ni²⁺-montmorillonite catalyst | Not specified | High | researchgate.net |

| Fluorinated Pyrazoles | Fluorinated Amines, Alkynes | Diazotization, [3+2] Cycloaddition | Sequential reactor coils, elevated temperatures | 31.7 min (for a 4-step synthesis) | 1.76 g/h throughput | nih.gov |

| Pyrazole Ester | Hydrazone, Diethyl acetylenedicarboxylate | Cyclocondensation | 140 °C, 14 mL PFA reactor | 14 min | 89% | acs.org |

Regioselective Synthesis and Functionalization

Regioselectivity is a critical aspect of synthesizing and functionalizing this compound, ensuring the correct placement of substituents on the pyrazole ring and enabling the desired molecular properties.

The inherent reactivity of the pyrazole ring in this compound is influenced by the electronic effects of the existing substituents. The acetylamino group at the C3 position and the pyrazole nitrogens dictate the regiochemical outcome of further functionalization reactions. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is activated by the electron-donating nature of the amino group (even when acetylated) and the adjacent nitrogen atoms.

Several strategies have been developed to achieve regioselective synthesis of highly functionalized pyrazoles. acs.org For instance, a method for the regioselective preparation of pyrazoles from N-tosylhydrazones and malononitrile has been reported, proceeding with complete regioselectivity. acs.org While not directly starting from this compound, this highlights the principle of using carefully chosen precursors to control the final substitution pattern.

Another approach involves the use of organocatalysis. A general, organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates has been developed, catalyzed by secondary amines to generate substituted pyrazoles with high levels of regioselectivity. nih.gov The ability to construct the pyrazole ring with predefined substituents is a powerful tool for controlling the substitution pattern from the outset.

The table below presents examples of reactions where regioselectivity in pyrazole synthesis is a key feature.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Feature | Reference |

| Cyclocondensation | N-Tosylhydrazones, Malononitrile | AlBr₃, reflux | Highly functionalized pyrazoles | Complete regioselectivity | acs.org |

| [3+2] Cycloaddition | Carbonyl compounds, Diazoacetates | Secondary amine (organocatalyst) | Substituted pyrazoles | High regioselectivity | nih.gov |

| Reaction with Pyrylium (B1242799) Salts | Triaryl/alkyl pyrylium tetrafluoroborate (B81430) salts, α-diazo-phosphonates | Base-mediated | Functionalized pyrazole-chalcones | Regioselective 1,5-cyclization | rsc.orgrsc.org |

The 3-acetylamino group serves as a versatile handle for further derivatization. One of the most common strategies involves the hydrolysis of the acetyl group to yield the corresponding 3-aminopyrazole. This transformation is typically achieved under acidic or basic conditions and provides access to a primary amine, which can then undergo a wide range of subsequent reactions.

Once the 3-aminopyrazole is obtained, it can be functionalized in numerous ways:

Acylation: Reaction with various acyl chlorides or anhydrides can introduce different acyl groups, modifying the steric and electronic properties of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides can yield sulfonamides.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups, such as halogens (Sandmeyer reaction), hydroxyl, or cyano groups.

Furthermore, derivatization strategies can be employed without deacetylation. For example, the nitrogen of the acetylamino group can potentially be alkylated under specific conditions. Additionally, derivatization reagents targeting multiple functional groups simultaneously have been developed, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), which can react with carboxyl and phosphoryl groups, and could potentially be adapted for novel derivatization strategies involving the pyrazole scaffold. nih.gov

Synthesis of Fused Pyrazole Systems Incorporating this compound Moiety

The this compound moiety, or its precursor 3-aminopyrazole, is a key building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org Two of the most prominent examples are pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 3-aminopyrazole with a 1,3-dielectrophilic compound. beilstein-journals.orgmdpi.com For example, the reaction of 3-aminopyrazoles with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ can yield pyrazolo[3,4-b]pyridines. mdpi.com Multicomponent reactions, where the 1,3-dielectrophile is generated in situ from an aldehyde and a ketone, are also widely used and offer a high degree of molecular diversity. mdpi.com

Pyrazolo[1,5-a]pyrimidines are typically synthesized through the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as enaminones or enaminonitriles. acs.orgnih.gov The regiochemical outcome of these reactions can often be controlled by the reaction conditions. For example, the condensation of 3-aminopyrazole with isoflavones can lead to different regioisomers depending on whether conventional heating or microwave irradiation is used. nih.gov One-pot sequences have also been developed, for instance, involving a cyclocondensation followed by a regioselective electrophilic substitution to introduce further functionality onto the fused ring system. rsc.org

The following table provides an overview of synthetic routes to these fused systems starting from aminopyrazoles.

| Fused System | Starting Materials | Key Reagents/Conditions | Yield | Key Feature | Reference |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated ketones | ZrCl₄, 95 °C | 13-28% | Cyclization to form the pyridine (B92270) ring | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs reaction | Not specified | Formation of a 4-chloro substituted product | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazoles, Saturated ketones | Cu(II)-catalyzed, TEMPO-mediated [3+3] annulation | Good | One-step synthesis with in situ formation of α,β-unsaturated ketones | acs.org |

| Pyrazolo[1,5-a]pyrimidine | β-Enaminones, NH-5-Aminopyrazoles | Microwave irradiation (180 °C), then N-halosuccinimide | 89-96% | One-pot, two-step sequence for 3-halopyrazolo[1,5-a]pyrimidines | rsc.org |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate | 89% | Synthesis of a dihydroxy-heterocycle intermediate | nih.gov |

Spectroscopic and Advanced Structural Elucidation of 3 Acetylaminopyrazole and Its Derivatives

Medicinal Chemistry

The pyrazole (B372694) scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

Derivatives of 3-aminopyrazole (B16455) are widely investigated as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov These compounds can interfere with the signaling pathways that control cell growth and proliferation. While direct applications of 3-Acetylaminopyrazole are not as extensively documented as its parent amine, its structure serves as a key starting point for the synthesis of more complex kinase inhibitors. The acetyl group can be modified or can influence the electronic properties of the pyrazole ring, which in turn affects the binding affinity to the target kinase. For instance, pyrazole-based compounds are integral to the structure of several FDA-approved CDK4/6 inhibitors used in breast cancer treatment. nih.gov

The utility of this compound extends beyond kinase inhibitors. A notable example is its use in the synthesis of novel G protein-gated inwardly-rectifying potassium (GIRK) channel activators. rsc.org Specifically, a derivative, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, has been identified as a potent and selective GIRK1/2 activator. rsc.org These activators have potential therapeutic applications in conditions involving cellular excitability.

Biological Activities of Derivatives

While specific biological data for 3-Acetylaminopyrazole is limited in publicly available literature, the pyrazole (B372694) scaffold is a well-established pharmacophore. Numerous derivatives of pyrazole exhibit a wide range of biological activities. Research has shown that pyrazole-containing compounds can act as:

Anticancer agents: Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and investigated for their antiproliferative effects on cancer cells and their ability to interact with DNA. nih.gov

Antimicrobial agents: Pyrazole derivatives have been explored for their antibacterial and antifungal properties.

Enzyme inhibitors: Certain pyrazole derivatives have shown inhibitory activity against various enzymes.

It is plausible that derivatives of this compound could also exhibit interesting biological properties, making it a valuable building block for the synthesis of new bioactive molecules.

Advanced Applications of 3 Acetylaminopyrazole in Medicinal Chemistry

Research Findings

Herbicidal Activity: Pyrazole (B372694) derivatives are known to act as potent herbicides through various mechanisms of action. One significant class of pyrazole-based herbicides inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org The 3-acetylaminopyrazole scaffold can be a starting point for the synthesis of more complex molecules with herbicidal properties. Research has explored various substituted pyrazole derivatives for their ability to control a range of weed species. nih.gov

Fungicidal Activity: A number of pyrazole-based compounds have been developed as effective fungicides. acs.orgagropages.com These compounds often work by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The carboxamide group, which is structurally related to the acetylamino group, is a common feature in many SDHI fungicides. This suggests that derivatives of this compound could be explored for their potential as novel antifungal agents.

Insecticidal Activity: The pyrazole scaffold is also present in certain classes of insecticides. piindustries.com For example, some pyrazole derivatives act as blockers of the GABA-gated chloride channel in insects. The structural features of this compound could be modified to design new insecticidal compounds with improved efficacy and safety profiles.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and structural elucidation of 3-Acetylaminopyrazole.

| Technique | Key Features |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the pyrazole (B372694) ring, the acetyl group, and their connectivity. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the pyrazole ring. |

| Mass Spectrometry (MS) | Mass spectrometry would determine the molecular weight of the compound, and the fragmentation pattern would provide further structural information. |

Detailed, specific spectral data from research literature is not consistently available in the public domain.

Future Directions and Emerging Research Areas

Development of Multi-Targeted Therapeutics

A significant trend in drug discovery is the shift towards multi-targeted therapeutics, which are compounds designed to interact with multiple biological targets simultaneously. ontosight.ainih.gov This approach is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. nih.govnih.gov Pyrazole (B372694) derivatives have shown promise in this area, with many exhibiting the ability to inhibit various enzymes and receptors involved in disease progression. ontosight.ainih.gov For instance, some pyrazole-containing compounds have demonstrated inhibitory activity against multiple kinases, which are crucial regulators of cell signaling and are often implicated in cancer. nih.gov The development of pyrazole-based multi-targeted agents could offer a more effective therapeutic strategy by overcoming the resistance mechanisms that can develop with single-target drugs. nih.govnih.gov

Integration with Advanced Technologies (e.g., AI in Drug Discovery)

The integration of artificial intelligence (AI) and other advanced technologies is revolutionizing the field of drug discovery. nih.govastellas.com AI algorithms can analyze vast datasets to identify new drug targets, design novel molecular structures, and predict the pharmacological properties of compounds, significantly accelerating the research and development process. nih.govastellas.comyoutube.com In the context of 3-acetylaminopyrazole and its derivatives, AI can be used to:

Identify Novel Targets: AI can analyze biological data to identify new potential therapeutic targets for pyrazole-based compounds. nih.gov

Optimize Molecular Design: Machine learning models can predict the structure-activity relationships of pyrazole derivatives, guiding medicinal chemists in the design of more potent and selective molecules. astellas.comresearchgate.net

Automate Synthesis and Testing: Robotics and AI can be combined to create automated platforms for the synthesis and biological evaluation of new compounds, dramatically increasing the throughput of the drug discovery pipeline. astellas.comyoutube.com

This synergy between human expertise and artificial intelligence, often referred to as a "human-in-the-loop" approach, is expected to significantly reduce the time and cost associated with bringing new drugs to market. nih.govastellas.com

Novel Catalytic Systems and Methodologies

The synthesis of pyrazole derivatives is a cornerstone of their development for various applications. Researchers are continuously seeking more efficient, selective, and environmentally friendly synthetic methods. Recent advancements include the use of novel catalytic systems to improve reaction yields and regioselectivity. nih.govias.ac.in For example, nano-ZnO has been used as a catalyst in the green synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov Other innovative approaches include the use of Lewis acidic ionic liquids and copper nanoparticles supported on zinc oxide to catalyze the formation of highly substituted pyrazoles. ias.ac.inmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and increasing yields compared to conventional heating methods. mdpi.com These new methodologies not only make the synthesis of compounds like this compound more efficient but also open up avenues for creating a wider diversity of pyrazole-based molecules for biological screening. mdpi.com

Exploration of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drugs. nih.govontosight.ai SAR studies investigate how modifying the chemical structure of a compound affects its biological activity. researchgate.net For pyrazole derivatives, research has shown that the type and position of substituents on the pyrazole ring significantly influence their efficacy and selectivity. nih.gov For example, in the development of anticancer agents, specific substitutions have been shown to enhance the antiproliferative activity and tumor selectivity of pyrazole compounds. nih.gov Similarly, for kinase inhibitors, modifications to the pyrazole scaffold can lead to improved selectivity for the target kinase, reducing off-target effects. nih.govresearchgate.net Computational methods, such as molecular docking and pharmacophore mapping, are increasingly being used to complement experimental SAR studies, providing insights into the binding interactions between pyrazole derivatives and their biological targets. researchgate.netacademie-sciences.fr

Table 1: Examples of Structure-Activity Relationship Studies on Pyrazole Derivatives

| Derivative Class | Key Structural Features | Impact on Biological Activity | Reference |

| Pyrazole-containing diarylureas and diarylamides | Specific substitutions on the pyrazole ring | Enhanced broad-spectrum anticancer activity | nih.gov |

| 5-Aminopyrazolyl acylhydrazones and amides | Phenylamino pyrazole nucleus with varied decorations | Significant antiproliferative and antioxidant properties | nih.gov |

| Imidazopyrazole-3-carboxamides | Retained amide group | Improved selectivity as BTK inhibitors | nih.gov |

| 3-Aminopyrazole (B16455) derivatives | Specific structural modifications | Potent and selective AXL kinase inhibition | nih.gov |

Therapeutic Applications Beyond Current Scope

While pyrazole derivatives have been extensively studied for their anticancer and anti-inflammatory properties, emerging research is exploring their potential in a wider range of therapeutic areas. ontosight.ai The versatile nature of the pyrazole scaffold allows for the design of compounds with diverse pharmacological activities. ontosight.ai New frontiers for this compound and related compounds include:

Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents. ontosight.aiontosight.ai

Antiviral Compounds: The pyrazole nucleus is a known scaffold for antiviral activity. ontosight.ai

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of some pyrazole derivatives suggest their potential in treating neurodegenerative conditions where these processes play a role. nih.govacademie-sciences.fr

Cardiovascular Diseases: Certain pyrazole derivatives are being investigated as inhibitors of enzymes involved in blood coagulation, such as Factor Xa. mdpi.com

The exploration of these and other therapeutic applications will undoubtedly expand the impact of pyrazole chemistry on human health in the years to come.

Q & A

Q. What are the common synthetic routes for 3-Acetylaminopyrazole, and how do reaction conditions influence product purity and yield?

- Methodological Answer : this compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, 1,3-dicarbonyl compounds, and aminopyrazole derivatives. For example, reactions in water as a "green" solvent at 80°C with microwave/ultrasound activation yield bis-pyrazolo[1,5-a]pyrimidine derivatives instead of classical dihydro products due to unexpected cyclization pathways . Key factors affecting purity include solvent choice (e.g., water vs. organic solvents), temperature control, and post-synthesis purification using silica gel chromatography. Yield optimization requires precise stoichiometric ratios and avoidance of side reactions (e.g., over-alkylation) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR are critical for confirming substituent positions and tautomeric forms. For example, H-NMR can distinguish between N-H protons in tautomeric equilibria .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities. Use high-resolution LC-MS to resolve closely related byproducts .

- Infrared Spectroscopy (IR) : Identifies functional groups like acetyl C=O stretches (~1700 cm) and pyrazole ring vibrations .

Advanced Research Questions

Q. How does the tautomeric behavior of this compound influence its reactivity in heterocyclic synthesis?

Q. What unexpected products can arise in multicomponent reactions involving this compound, and how can they be rationalized?

- Methodological Answer : Reactions with aliphatic aldehydes (e.g., formaldehyde) in water may produce bis-pyrazolo[1,5-a]pyrimidines (e.g., bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane) instead of dihydro derivatives. This occurs due to dual condensation events at the aldehyde’s carbonyl group, facilitated by water’s polarity. To confirm such products, employ X-ray crystallography or 2D NMR (e.g., NOESY) to resolve dimeric structures .

Q. How can researchers address contradictions in spectroscopic data when assigning structures to novel this compound derivatives?

- Methodological Answer : Contradictions often arise from overlapping NMR signals or unaccounted tautomers. Strategies include:

- Variable Temperature NMR : Resolves dynamic equilibria by slowing tautomer interconversion.

- Isotopic Labeling : Incorporates N or C to track atom positions.

- Cross-Validation : Compare LC-MS data with theoretical fragmentation patterns using tools like CFM-ID .

Q. What strategies optimize the use of this compound as a building block in drug discovery?

- Methodological Answer :

- Functionalization : Introduce pharmacophoric groups (e.g., fluorinated or boronic acid moieties) at the pyrazole C4 position to enhance bioactivity.

- Hybridization : Combine with triazoles or flavones to target enzymes like PI3Kα or cytochrome P450 .

- ADME Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and BBB penetration, ensuring compliance with Lipinski’s rules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.